molecular formula C23H18N6O2S B12140679 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12140679
M. Wt: 442.5 g/mol
InChI Key: TWYDJUJQGHATEF-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, including furan, pyrazine, triazole, and naphthalene, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Furan and Pyrazine Groups: The furan-2-ylmethyl and pyrazin-2-yl groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced by reacting the triazole intermediate with thiol-containing reagents under mild conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with naphthalen-1-yl acetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and pyrazine rings can undergo oxidation reactions, potentially leading to the formation of quinone-like structures.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

Medicinally, compounds with similar structures have been explored for their antimicrobial, antifungal, and anticancer properties. The unique combination of heterocycles in this compound could lead to novel therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple conjugated systems.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to coordinate with metal ions, which could be relevant in enzyme inhibition. The furan and pyrazine rings might interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(furan-2-ylmethyl)-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
  • 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Uniqueness

The uniqueness of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide lies in the specific combination of its functional groups. The presence of both furan and pyrazine rings, along with the triazole and naphthalene moieties, provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H18N6O2S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H18N6O2S/c30-21(26-19-9-3-6-16-5-1-2-8-18(16)19)15-32-23-28-27-22(20-13-24-10-11-25-20)29(23)14-17-7-4-12-31-17/h1-13H,14-15H2,(H,26,30)

InChI Key

TWYDJUJQGHATEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=NC=CN=C5

Origin of Product

United States

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